molecular formula C9H7F3N2O B3029470 (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 6758-34-5

(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No. B3029470
CAS RN: 6758-34-5
M. Wt: 216.16
InChI Key: UHYXPZNNZRASOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol" is a fluorinated derivative of benzo[d]imidazol-2-yl methanol, which is a class of compounds known for their potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group suggests that this compound could exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related benzo[d]imidazol-2-yl methanols has been reported using a simple and general approach from commercial precursors. Although the specific synthesis of the trifluoromethyl derivative is not detailed in the provided papers, similar methodologies could potentially be applied. The synthesis typically involves nucleophilic substitution reactions and may include steps such as dehydrative cyclization, S-methylation, and oxidation to achieve the desired structure .

Molecular Structure Analysis

The molecular and crystalline structures of fluorinated benzo[d]imidazol-2-yl methanols have been elucidated using X-ray diffraction analysis. This analysis has revealed that the number and arrangement of fluorine atoms significantly influence the formation of intermolecular hydrogen bonds. In the case of the trifluoromethyl derivative, one could expect the presence of strong C–F...π interactions, which could affect the crystal packing and stability of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not discussed in the provided papers, the general reactivity of benzo[d]imidazol-2-yl methanols suggests that they could participate in various chemical transformations. These could include reactions with electrophiles or nucleophiles, depending on the substitution pattern and the presence of activating or deactivating groups on the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzo[d]imidazol-2-yl methanols are influenced by the fluorine atoms. The trifluoromethyl group is known to be highly electronegative, which could impart greater acidity to the methanol hydroxyl group, increase the compound's lipophilicity, and potentially enhance its metabolic stability. These properties are crucial for the compound's potential applications in medicinal chemistry as they can affect the compound's pharmacokinetics and pharmacodynamics .

Scientific Research Applications

COX-2 Inhibitor Synthesis

(1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, a related compound, was synthesized and studied as a selective COX-2 inhibitor. This research aimed to reduce gastrointestinal adverse effects common in traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoenzymes (Tabatabai, Rezaee, & Kiani, 2012).

Microwave-assisted Synthesis

A diversity-oriented synthetic approach used microwave-assisted synthesis for benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives. This methodology could be applied in various drug discovery programs, demonstrating the versatility and efficiency of this synthesis technique (Chanda, Maiti, Tseng, & Sun, 2012).

Fluorescence Probe Development

2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, synthesized using a similar framework, showed that it could coordinate with Zn2+, resulting in strong fluorescence. This suggests potential application in developing fluorescent probes for detecting specific metal ions (Wen-yao, 2012).

Antioxidant and Antimicrobial Activities

Derivatives of 1H-benzo[d]imidazole, including (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, were synthesized and showed significant antioxidant and antimicrobial activities. This highlights the potential of these compounds in pharmaceutical applications (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Tubulin Polymerization Inhibitors

New conjugates of (3-(1H-benzo[d]imidazol-2-yl))-1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone showed considerable cytotoxicity against various human cancer cell lines, suggesting their role as potential tubulin polymerization inhibitors in cancer therapy (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018).

Corrosion Inhibition

Compounds with a benzimidazole structure demonstrated corrosion inhibition abilities towards mild steel in sulphuric acid, suggesting applications in materials science and engineering (Ammal, Prajila, & Joseph, 2018).

Future Directions

Imidazole and its derivatives are widely researched and applied by pharmaceutical companies for drug discovery . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . It is expected that many novel applications of imidazole derivatives will be discovered in the future .

properties

IUPAC Name

[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYXPZNNZRASOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677534
Record name [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6758-34-5
Record name [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 4
Reactant of Route 4
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 5
Reactant of Route 5
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.